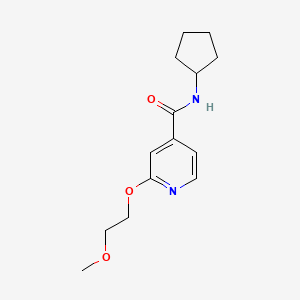

N-cyclopentyl-2-(2-methoxyethoxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-18-8-9-19-13-10-11(6-7-15-13)14(17)16-12-4-2-3-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGDJXFRVZJNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentylamine.

Attachment of the Methoxyethoxy Group: The methoxyethoxy group can be attached via an etherification reaction using 2-methoxyethanol and a suitable catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridine derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the methoxyethoxy group using nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for therapeutic applications. Notably, it has shown promise in the following areas:

- Anticancer Activity : Research indicates that derivatives of pyridine compounds, including N-cyclopentyl-2-(2-methoxyethoxy)pyridine-4-carboxamide, can inhibit tumor growth and induce apoptosis in cancer cell lines. Studies have demonstrated its effectiveness against various types of cancer cells, including breast and ovarian cancer .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. It may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Therapeutic Applications

The therapeutic applications of this compound span several medical conditions:

- Cancer Treatment : Its ability to target specific cancer cell lines positions it as a potential candidate for developing new anticancer therapies. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth.

- Neurological Disorders : Given its neuroprotective effects, this compound could be explored for treating conditions such as Alzheimer's disease and Parkinson's disease, where neuronal survival is compromised.

- Inflammatory Diseases : The anti-inflammatory properties suggest that it could be beneficial in managing chronic inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several studies have documented the efficacy of this compound:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural elements are compared below with similar pyridine carboxamides:

Physicochemical and Functional Comparisons

- Solubility : The 2-(2-methoxyethoxy) group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., ). This aligns with ionic liquid electrolytes in , where similar alkoxy chains enhance ionic conductivity .

- Bioactivity : Unlike dihydropyridines (), which target voltage-gated calcium channels, the fully aromatic pyridine core of the target compound may favor interactions with enzymes or receptors requiring planar aromatic recognition .

- Safety Profile: Limited toxicity data are available for most analogs. For example, N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide () lacks acute toxicity data and is restricted to professional handling . The cyclopentyl group in the target compound may reduce metabolic toxicity compared to aryl substituents, but empirical studies are needed.

Biological Activity

N-cyclopentyl-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The compound features a pyridine ring substituted with a cyclopentyl group and a methoxyethoxy moiety, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, which play crucial roles in cell signaling pathways involved in cancer and other diseases. For instance, derivatives with similar structures have been reported to inhibit various kinases, leading to reduced proliferation of cancer cells .

- Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief .

- Anticancer Activity : Research indicates that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) with an IC50 value below 10 µM, indicating strong potential as an anticancer agent .

- Kinase Inhibition : A study highlighted the compound's ability to inhibit specific kinases involved in tumor growth. The inhibition was linked to decreased phosphorylation levels in treated cells, suggesting that it may effectively disrupt signaling pathways critical for cancer progression .

- Anti-inflammatory Action : The compound has shown promise in reducing inflammation through COX inhibition, which is vital in managing conditions such as arthritis and other inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.